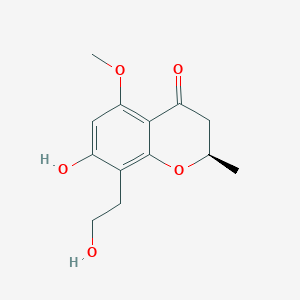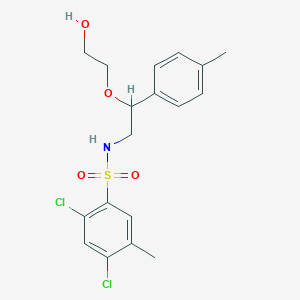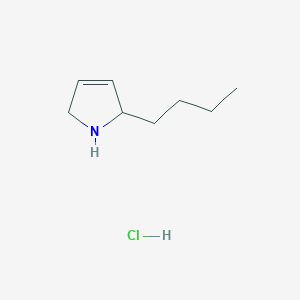
Azetidine-3-carboximidamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine-3-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 2445785-17-9 . It has a molecular weight of 172.06 and is a powder at room temperature .
Synthesis Analysis
The synthesis of azetidines can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The IUPAC name for this compound is azetidin-3-ylidenemethanediamine dihydrochloride . The InChI code for this compound is 1S/C4H9N3.2ClH/c5-4(6)3-1-7-2-3;;/h7H,1-2,5-6H2;2*1H .Chemical Reactions Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" .Physical And Chemical Properties Analysis
Azetidine-3-carboximidamide dihydrochloride is a powder at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Applications in Biochemical Research
Azetidine derivatives, including azetidine-2-carboxylic acid, have been utilized to study the relationship between protein synthesis and ion transport. For instance, azetidine-2-carboxylic acid acts as a proline analog and has been used to explore the effects on ion uptake and release in barley roots, highlighting its role in investigating the intricacies of protein assembly and enzymatic activity (Pitman et al., 1977)[https://consensus.app/papers/effect-azetidine-2carboxylic-acid-release-xylem-excised-pitman/b6737ef05af15c5ba3c7137b224ffb1c/?utm_source=chatgpt].
In Drug Discovery and Development
Azetidine compounds have shown potential in drug discovery, particularly in the development of selective modulators for various receptors. For example, BAF312 (Siponimod), a potent and selective S1P receptor modulator, was discovered through de novo design using azetidine derivatives, highlighting the compound's role in clinical trials for relapsing-remitting multiple sclerosis (Pan et al., 2013)[https://consensus.app/papers/discovery-baf312-siponimod-potent-selective-receptor-pan/e8863fc0c4625180b090f64616ff50bd/?utm_source=chatgpt].
Impact on Agricultural and Food Sciences
Research has also extended into the agricultural and food science sectors, where azetidine-2-carboxylic acid presence in plants like garden beets has been investigated for its toxic and teratogenic properties. This research underscores the importance of understanding azetidine derivatives in the food chain and their potential impact on human health (Rubenstein et al., 2006)[https://consensus.app/papers/azetidine2carboxylic-acid-beets-beta-vulgaris-rubenstein/da0ba61f274d5a40a1333d57178cd598/?utm_source=chatgpt].
Contributions to Synthetic Organic Chemistry
Azetidines serve as valuable scaffolds in synthetic organic chemistry, facilitating the development of novel synthetic methodologies and compounds. For instance, novel synthetic routes for producing azetidine derivatives have been explored, enhancing the toolbox for creating bioactive molecules and pharmaceuticals (Aelterman et al., 1998)[https://consensus.app/papers/synthesis-33dichloroazetidines-class-azetidines-aelterman/9d67f23a7b965292b5460e15639a4b4d/?utm_source=chatgpt].
Understanding Biological Mechanisms
In biological research, azetidine derivatives have been applied to understand mechanisms of disease and physiological processes. For example, the inhibition of liver fibrosis by azetidine-2-carboxylic acid in rat models treated with carbon tetrachloride offers insights into potential therapeutic applications for hepatic diseases (Rojkind, 1973)[https://consensus.app/papers/inhibition-liver-fibrosis-1azetidine2carboxylic-acid-rojkind/97be834ad0d45572bee786f0adb19918/?utm_source=chatgpt].
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported . The future directions in this field could be focused on the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .
Eigenschaften
IUPAC Name |
azetidine-3-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3.2ClH/c5-4(6)3-1-7-2-3;;/h3,7H,1-2H2,(H3,5,6);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPWXOXHTNOKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidine-3-carboximidamide;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Butoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656150.png)



![N-(4-bromophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2656156.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate](/img/structure/B2656157.png)


![2-methyl-5-oxo-N-(pyridin-4-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2656165.png)
![5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2656166.png)

